{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol” is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.30 . It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives, including “{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol”, can undergo various chemical reactions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Scientific Research Applications
Methanol as a Synthesis Tool
Methanol is widely used in chemical synthesis due to its roles as a solvent, reagent, and methylating agent. For example, methanol has been employed in the direct N-monomethylation of aromatic primary amines, showcasing its utility in creating methylated derivatives of amines with high selectivity and under environmentally friendly conditions (Feng Li et al., 2012). Additionally, methanol's role in the synthesis of S1P1 receptor agonists highlights its importance in creating intermediates for pharmaceutical applications (G. Wallace et al., 2009).
Methanol in Catalysis
Methanol is also significant in catalysis, where it serves as a C1 building block. For instance, the RuCl3-catalyzed N-Methylation of amines and transfer hydrogenation of nitroarenes using methanol demonstrates the catalytic versatility of methanol in facilitating a range of chemical transformations (Naina Sarki et al., 2021).
Methanol in Biological Systems
In biological systems, methanol is explored as a carbon source for the production of chemicals and fuels. Engineering efforts in E. coli for converting methanol to metabolites present a significant step towards utilizing methanol for biotechnological applications, potentially enabling the sustainable production of specialty chemicals (W. B. Whitaker et al., 2017).
properties
IUPAC Name |
[1-[amino(thiophen-2-yl)methyl]cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h1,3,6,9,12H,2,4-5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIGKMOZOAOZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.